molecular formula C22H26ClN5O2S B1245150 (-)-(4S)-3-(4-Chlorophenyl)-N-methyl-4-phenyl-N'-((piperidin-1-yl)sulfonyl)-4,5-dihydro-1H-pyrazole-1-carboxamidine

(-)-(4S)-3-(4-Chlorophenyl)-N-methyl-4-phenyl-N'-((piperidin-1-yl)sulfonyl)-4,5-dihydro-1H-pyrazole-1-carboxamidine

Cat. No.: B1245150
M. Wt: 460 g/mol
InChI Key: VXVYAAXIGIEBPP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLV-330 is a small molecule drug that acts as a cannabinoid receptor type 1 (CB1) antagonist. It was initially developed by Solvay SA for the treatment of central nervous system disorders. The compound has a molecular formula of C22H26ClN5O2S and a molecular weight of 459.99 g/mol .

Preparation Methods

The synthetic route for SLV-330 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The preparation methods typically involve the use of organic solvents, catalysts, and specific reaction conditions to ensure the desired yield and purity of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

SLV-330 undergoes various chemical reactions, including:

    Oxidation: SLV-330 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: SLV-330 can undergo substitution reactions where specific functional groups are replaced with other groups.

    Hydrolysis: The compound can be hydrolyzed to form different products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

SLV-330 exerts its effects by antagonizing the cannabinoid receptor type 1 (CB1). This receptor is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. By blocking the CB1 receptor, SLV-330 can modulate these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .

Comparison with Similar Compounds

SLV-330 is unique in its high selectivity and potency as a CB1 receptor antagonist. Similar compounds include:

    Rimonabant: Another CB1 receptor antagonist that was developed for the treatment of obesity and metabolic disorders.

    AM251: A selective CB1 receptor antagonist used in research to study the endocannabinoid system.

SLV-330 stands out due to its specific pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C22H26ClN5O2S

Molecular Weight

460 g/mol

IUPAC Name

(4S)-5-(4-chlorophenyl)-N'-methyl-4-phenyl-N-piperidin-1-ylsulfonyl-3,4-dihydropyrazole-2-carboximidamide

InChI

InChI=1S/C22H26ClN5O2S/c1-24-22(26-31(29,30)27-14-6-3-7-15-27)28-16-20(17-8-4-2-5-9-17)21(25-28)18-10-12-19(23)13-11-18/h2,4-5,8-13,20H,3,6-7,14-16H2,1H3,(H,24,26)/t20-/m1/s1

InChI Key

VXVYAAXIGIEBPP-HXUWFJFHSA-N

Isomeric SMILES

CN=C(NS(=O)(=O)N1CCCCC1)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CN=C(NS(=O)(=O)N1CCCCC1)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

SLV 330
SLV-330
SLV330

Origin of Product

United States

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